molecular formula C21H25NO5 B13648366 (2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline

(2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline

Cat. No.: B13648366
M. Wt: 371.4 g/mol
InChI Key: HSXQVIMNRUSVMG-UHFFFAOYSA-N
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Description

(2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is a derivative of proline, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. The compound also includes a naphthylmethoxy group, which adds to its complexity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthylmethoxy group can yield naphthaldehyde derivatives, while reduction can produce various proline derivatives .

Scientific Research Applications

(2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethoxy group can enhance binding affinity to these targets, while the Boc group provides stability during chemical reactions. The compound can modulate the activity of enzymes by acting as a competitive inhibitor or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline apart from similar compounds is its specific combination of functional groups, which provides unique reactivity and binding properties. The presence of both the Boc protecting group and the naphthylmethoxy group allows for versatile applications in synthesis and research, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-12-17(11-18(22)19(23)24)26-13-14-8-9-15-6-4-5-7-16(15)10-14/h4-10,17-18H,11-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXQVIMNRUSVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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